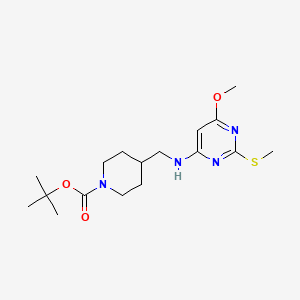
tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H28N4O3S and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (hereafter referred to as "the compound") is a synthetic organic molecule with a complex structure that includes a piperidine ring and a pyrimidine derivative. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C17H28N4O3S
- Molecular Weight : Approximately 354.47 g/mol
- Structural Features : The compound features a tert-butyl group, a piperidine ring, and a methoxy-substituted pyrimidine, which contribute to its unique biological activities.
Antiinflammatory Properties
Recent studies have indicated that compounds structurally similar to the compound exhibit significant anti-inflammatory activities. For example, pyrimidine derivatives have shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The IC50 values for related compounds have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives possess anti-inflammatory effects similar to indomethacin, with effective doses (ED50) ranging from 8.23 to 11.60 μM .
The exact mechanism through which the compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the piperidine moiety may enhance its ability to interact with biological targets such as enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds suggests that modifications on the pyrimidine and piperidine rings can significantly alter their biological potency. For instance, variations in substituents on the pyrimidine ring have been shown to affect COX inhibition efficiency .
Study 1: In Vitro Evaluation of COX Inhibition
A study evaluated several pyrimidine derivatives for their ability to inhibit COX enzymes. The compound showed promising results with an IC50 value comparable to standard treatments, indicating its potential as an anti-inflammatory agent.
Study 2: In Vivo Anti-inflammatory Activity
In another study, the anti-inflammatory effects of various pyrimidine derivatives were assessed using animal models. The results indicated that compounds similar to the target compound could reduce edema significantly.
Properties
IUPAC Name |
tert-butyl 4-[[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)21-8-6-12(7-9-21)11-18-13-10-14(23-4)20-15(19-13)25-5/h10,12H,6-9,11H2,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOZQFJBNLVMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=NC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














